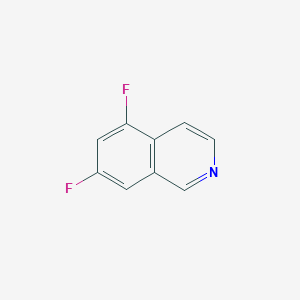

5,7-Difluoroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Difluoroisoquinoline is a heterocyclic compound consisting of a benzene ring fused with an isoquinoline ring. It is an important intermediate in the synthesis of many pharmaceuticals, including the anti-cancer drug paclitaxel. This compound is also used in the synthesis of other biologically active compounds such as quinolines and isoquinolines. Due to its diverse applications in the synthesis of pharmaceuticals and other biologically active compounds, this compound has been the subject of extensive research in recent years.

Scientific Research Applications

1. Anticancer Applications

5,7-Difluoroisoquinoline derivatives have been studied for their potential in cancer treatment. For example, a study by Elghazawy et al. (2017) explored the synthesis of 5,7-dibromoquinoline scaffold-based derivatives, which showed significant cytotoxic effects against human breast cancer cell lines MCF-7 and MDA-MB231. This research highlights the potential of this compound derivatives as anticancer agents (Elghazawy et al., 2017).

2. Enzyme Inhibition Studies

Another research avenue for this compound involves enzyme inhibition. For instance, Horling et al. (2012) found that N-phenethyltetrahydroisoquinolines related to protoberberines, and potentially including this compound derivatives, exhibited strong and selective inhibition of 7-dehydrocholesterol reductase, an enzyme crucial for cholesterol biosynthesis. Such findings are significant for studying diseases like Smith-Lemli-Opitz syndrome (Horling et al., 2012).

3. Molecular Stability and Bond Strength Analysis

The molecular properties of this compound and its derivatives have also been a subject of study. Lakshmi et al. (2011) conducted comparative vibrational spectroscopic studies on compounds like 5,7-dibromo-8-hydroxyquinoline, closely related to this compound, to investigate their molecular stability, bond strength, and other molecular properties using Density Functional Theory calculations. This kind of research is crucial for understanding the fundamental properties of these compounds (Lakshmi et al., 2011).

4. Investigation in Catalytic Asymmetric Reactions

Research by Yoon et al. (2006) demonstrates the application of chiral Pt(II)/Pd(II) pincer complexes, which include derivatives of this compound, in catalytic asymmetric reactions. This study underscores the utility of these compounds in complex chemical processes, potentially opening avenues in synthetic chemistry and industrial applications (Yoon et al., 2006).

5. DNA Interaction and Anticancer Research

The interaction of this compound derivatives with DNA has also been studied. For instance, a study by Mati et al. (2013) investigated the binding of a biocompatible naphthalimide-based organoselenocyanate, structurally similar to this compound, with calf thymus DNA. Such studies are important for understanding the potential of these compounds in anticancer therapy (Mati et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that fluorinated quinolines, a family to which 5,7-difluoroisoquinoline belongs, are known to exhibit remarkable biological activity and have found applications in medicine . They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Fluorinated quinolines are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Fluorinated quinolines are known to affect various biochemical pathways, leading to their remarkable biological activity .

Pharmacokinetics

The pharmacokinetic properties of fluorinated quinolines, in general, contribute to their bioavailability and therapeutic potential .

Result of Action

Fluorinated quinolines are known to exhibit remarkable biological activity, affecting various cellular processes .

Action Environment

Environmental factors can significantly influence the action of various chemical compounds, including fluorinated quinolines .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated quinolines, a group to which 5,7-Difluoroisoquinoline belongs, have been used in the development of synthetic antimalarial drugs, such as fluoroquine .

Cellular Effects

These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluorinated quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of fluorinated quinolines can vary over time, with changes observed in their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of fluorinated quinolines can vary with dosage, with potential threshold effects and toxic or adverse effects observed at high doses .

Metabolic Pathways

Fluorinated quinolines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that fluorinated quinolines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that fluorinated quinolines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Properties

IUPAC Name |

5,7-difluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHBWMGAXHCNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)

![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)

![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)

![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)

![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)

![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)

![Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2941624.png)

![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)